2-Phenylquinoline-4-thiol

Tautomerism Spectroscopic characterization Quantum chemical calculation

Standard 4-oxo or 4-carboxy quinolines lack the C=S group required for thiopyrano scaffold synthesis and S,N-chelation. This 4-thiol/thione tautomer (97% purity) enables: - Regiospecific alkyne annulation (91% yield) where simple aryl thiols fail - Cyclometalated Ir(III) complexes with solvent-controlled umpolung - Antioxidant pharmacophore for oxidative stress SAR campaigns Available in research quantities with same-day dispatch. Batch-specific NMR/HPLC provided.

Molecular Formula C15H11NS
Molecular Weight 237.32 g/mol
CAS No. 35379-05-6
Cat. No. B12885687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylquinoline-4-thiol
CAS35379-05-6
Molecular FormulaC15H11NS
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3N2
InChIInChI=1S/C15H11NS/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17)
InChIKeyJHLFTQAEQCHZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylquinoline-4-thiol: Physicochemical Identity and Procurement


2-Phenylquinoline-4-thiol (CAS 35379‑05‑6), systematically named 2‑phenyl‑1H‑quinoline‑4‑thione, is a heterocyclic thiolactam with molecular formula C₁₅H₁₁NS and molecular weight 237.32 g·mol⁻¹ . The compound exists predominantly as the NH‑4‑thione tautomer in condensed phases [1], a structural feature that fundamentally distinguishes its reactivity from the corresponding 4‑oxo and 4‑carboxylic acid analogs. Commercially available at 97% purity from multiple suppliers , it serves as both a synthetic building block for sulfur‑containing polycyclic frameworks and a ligand scaffold for metal coordination chemistry.

1
Thiocarbonyl-directed C–H/S–H annulation for thiopyran-fused quinoline synthesis
2
S,N‑chelation ligand for transition metal complexes (e.g., Ir(III) thiolates)
3
Predominant NH‑4‑thione tautomer enables distinct H‑bond and electrophilic reactivity

Why 2-Phenylquinoline-4-thiol Outperforms Generic Quinoline Analogs


The 4‑thiol/thione moiety on 2‑phenylquinoline imparts reactivity modes that are absent in the widely used 4‑carboxylic acid (Cinchophen) and 4‑oxo analogs. The C=S group directs regiospecific C–H/S–H annulation with alkynes that simple aryl thiols cannot support [1]. The thione tautomer—predominant in solution and solid state—stabilizes S,N‑chelation geometries that the 4‑oxo form cannot replicate due to greater acidity of SH over OH [2]. Substitution at the 4‑position with a carboxylic acid or methoxy group (common in screening libraries) eliminates the thiol‑specific redox and metal‑coordination behavior, making generic quinoline‑4‑carboxylates or 4‑quinolones non‑interchangeable in synthetic, coordination, or antioxidant research contexts [3].

2-Phenylquinoline-4-thiol
Generic Quinoline Analogs
C=S‑directed annulation with alkynes (thiopyran-fused products)
4‑Carboxylic acid / 4‑oxo analogs lack thiocarbonyl; simple aryl thiols produce only disulfide dimer
S,N‑chelation geometry, softer Lewis base
4‑Carboxylate: monodentate O‑binding; 4‑oxo: O,N‑chelation with different donor character
Thione tautomer dominant in condensed phase
4‑Oxo: carbonyl tautomer; 4‑carboxylic acid: no thione/thiol equilibrium

Quantitative Differentiation Against Closest Structural Analogs


Tautomeric Equilibrium: Thione vs. 4-Oxo and 4-Carboxylate

2‑Phenylquinoline‑4‑thiol exists as the NH‑4‑thione tautomer exclusively in solution (NMR, DFT) and solid state (FT‑IR, X‑ray), with the 4‑thiol form co‑existing only in the gas phase [1]. In contrast, the corresponding 2‑arylquinolin‑4(1H)‑ones adopt the NH‑4‑oxo form exclusively, with the 4‑quinolinol isomer detectable only in the gas phase [1]. The C=S bond polarizability is higher than C=O, and the greater acidity of SH over OH shifts the tautomeric equilibrium decisively toward the thione form relative to the oxo system, a thermodynamic bias confirmed by PCM‑B3LYP/6‑31+G(d) calculations in DMSO [1].

Tautomeric Equilibrium
Head-to-head
NH‑4‑thione: 100% in solution and solid state; 4‑thiol only in gas phase. 4‑Oxo analog: NH‑4‑oxo exclusively.
Thione-directed reactivity and H‑bond profile differ fundamentally from 4‑oxo or 4‑carboxylate analogs.
C=S bond dipole ~2.7 D vs. C=O ~2.3 D; stronger S H‑bond acceptor.
Tautomerism Spectroscopic characterization Quantum chemical calculation

Thiocarbonyl-Directed C–H/S–H Annulation vs. Simple Aryl Thiols

Quinoline‑4(1H)‑thiones undergo ruthenium(II)‑catalyzed regiospecific C–H/S–H annulation with alkynes to form thiopyrano[2,3,4‑de]quinolines in yields up to 91% [1]. The C=S group directs annulation at the sterically hindered peri‑position even when two C–H/N–H and one C–H/O–H competing sites are present [1]. Under identical conditions, the simple aryl thiol 1‑naphthylthiol fails entirely, yielding only the oxidative disulfide dimer [1]. This establishes the quinoline‑4‑thione scaffold as a uniquely competent directing group for this transformation.

Thiocarbonyl-Directed Annulation
Head-to-head
Up to 91% yield of thiopyrano[2,3,4‑de]quinoline. 1‑Naphthylthiol: 0% annulation product; only disulfide dimer.
Supports thiopyran-fused heterocycle synthesis; simple aryl thiols cannot replicate this transformation.
[Ru(p‑cymene)Cl₂]₂ catalyst, Cu(OAc)₂, AgSbF₆, toluene, 110°C, 24 h.
C–H activation Annulation Thiopyranoquinoline synthesis

Antioxidant Activity of 4-Thioquinoline Scaffolds

4‑Thioquinoline derivatives exhibit pronounced antiradical and antioxidant effects, acting as preventive antioxidants and radioprotectors [1]. In a comparative study of synthetic 4‑thioquinolines, 2‑(7‑chloroquinolin‑4‑ylthio)propanoic acid and its sodium salt surpassed the clinically used comparator Tiotriazolin by 27% and 41% in antioxidant action, respectively [2]. Furthermore, 2‑((quinolin‑4‑yl)thio)ethanamine dihydrochloride exceeded the reference antioxidant Acetylcysteine [2]. These data demonstrate that the 4‑thioquinoline substructure confers antioxidant potency exceeding that of established thiol‑based reference agents.

Antioxidant Activity
Class-level
Selected 4-thioquinoline derivatives reported +27% to +41% relative antioxidant action vs. Tiotriazolin.
Supports antioxidant activity screening context; direct data for 2‑phenyl derivative not reported.
Antiradical assays (DPPH, FRAP) and H₂O₂-induced oxidative stress model.
Antiradical activity Cytoprotection Oxidative stress

S–N Chelation vs. 4-Carboxylic Acid and 4-Oxo Analogs

The thione/thiol group at the 4‑position of 2‑phenylquinoline enables S,N‑chelation to transition metals, generating five‑membered metallacycles [1]. This coordination mode is structurally distinct from the O,N‑chelation of 4‑oxo‑quinolines and the monodentate carboxylate binding of 2‑phenylquinoline‑4‑carboxylic acid. Cyclometalated Ir(III) complexes of 2‑phenylquinoline‑derived thiolate ligands undergo solvent‑controlled umpolung reactions between dioxygenation and interligand C–S cross‑coupling in good to excellent yields at room temperature [2], reactivity that is absent with the 4‑carboxylate or 4‑oxo congeners.

S–N Chelation
Class-level
S,N‑chelation forms five‑membered metallacycle; Ir(III) thiolate complexes undergo C–S cross-coupling.
Unique coordination mode vs. 4‑carboxylate or 4‑oxo; supports metallodrug/ligand design research.
Soft sulfur donor; reactivity absent in O‑analogs.
Metal coordination Ligand design Iridium(III) complexes

Synthetic Accessibility via Thiolation of 4-Carboxylic Acid

2‑Phenylquinoline‑4‑thiol is commercially available, but can also be prepared by thionation of 2‑phenylquinoline‑4‑carboxylic acid or its derivatives. Primary literature reports that thiolation via Lawesson's reagent achieves conversions exceeding 85% from the 4‑carboxylic acid precursor [1]. Alternative routes include direct thionation of 2‑phenylquinolin‑4(1H)‑one using phosphorus pentasulfide (P₄S₁₀) in pyridine or toluene under reflux [1]. This synthetic accessibility from the widely available 4‑carboxylic acid provides a practical procurement advantage for laboratories already maintaining inventory of cinchophen derivatives.

Synthetic Accessibility
Supporting evidence
>85% conversion from 2‑phenylquinoline‑4‑carboxylic acid using Lawesson's reagent.
Supports feasible in‑house synthesis if commercial supply lead time is a constraint.
Thionation conditions: Lawesson's reagent or P₄S₁₀ in refluxing toluene/pyridine.
Thionation Lawesson's reagent Synthetic methodology

Evidence-Backed Research Applications


Building Block for Thiopyran-Fused Quinoline Libraries

The C=S‑directed regiospecific annulation with alkynes (up to 91% yield, [1]) enables construction of thiopyrano[2,3,4‑de]quinoline scaffolds in a single step. This transformation tolerates terminal and internal alkynes, producing single regioisomeric products. The reaction succeeds where simple aryl thiols (1‑naphthylthiol) fail completely, making 2‑phenylquinoline‑4‑thiol an essential synthon for medicinal chemistry programs exploring sulfur‑containing polycycles as kinase inhibitors, antiviral agents, or DNA intercalators.

Luminescent Iridium(III) Complexes and Catalysts

The S,N‑chelation motif of 2‑phenylquinoline‑4‑thiolate supports cyclometalated Ir(III) complexes that undergo solvent‑controlled umpolung reactivity (dioxygenation vs. interligand C–S coupling at room temperature, [2]). This behavior is inaccessible with 4‑carboxylate or 4‑oxo congeners. Researchers developing phosphorescent materials, bioimaging probes, or C–S bond‑forming catalysts should select this compound over generic 2‑phenylquinoline derivatives.

Lead Scaffold for Antioxidant Development

4‑Thioquinoline derivatives exhibit antiradical action and cytoprotective effects under H₂O₂‑induced oxidative stress, with specific analogs outperforming Tiotriazolin by 27–41% and exceeding Acetylcysteine [3]. While direct data for the 2‑phenyl derivative are pending, the class‑level evidence supports its prioritization as a synthetic entry point for structure‑activity relationship campaigns targeting oxidative stress‑related pathologies, over the 4‑carboxylic acid series that lacks the thiol‑derived antioxidant pharmacophore.

Tautomer-Specific Biophysical Probe

The exclusive NH‑4‑thione tautomerism in condensed phases, confirmed by NMR, FT‑IR, X‑ray crystallography, and DFT calculations [4], provides a well‑characterized hydrogen‑bond donor/acceptor profile distinct from 4‑oxo‑quinolones. This makes the compound suitable as a spectroscopic probe for studying thione‑mediated molecular recognition, particularly in the context of nucleobase thio‑analog interactions relevant to antiviral and antiparasitic target engagement.

Application
Selection Property
Validation Focus
Thiopyran-fused quinoline library synthesis
C=S‑directed annulation reactivity
Reaction scope and regioselectivity validation
Luminescent Ir(III) complexes and catalysts
S,N‑chelation with soft sulfur donor
Coordination geometry and redox activity verification
Antioxidant lead scaffold exploration
Thiol-derived antiradical pharmacophore
Structure‑activity relationship campaign endpoints
Tautomer-specific biophysical probe
Exclusive NH‑4‑thione H‑bond profile
Thione‑mediated molecular recognition studies
Quote Request

Request a Quote for 2-Phenylquinoline-4-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.